3-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyrazine-2-carboxamide
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyrazine-2-carboxamide is a complex organic compound that features a benzothiazole ring fused to a pyrazine ring, with a carboxamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized from 2-aminothiophenol and a suitable aldehyde under acidic conditions. The pyrazine ring can be constructed via cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine and a carboxylic acid derivative.
The final step involves coupling the benzothiazole and pyrazine moieties. This can be achieved through a condensation reaction between the benzothiazole derivative and the pyrazine carboxylic acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can streamline the process, ensuring consistent quality and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrazine rings, especially in the presence of strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkoxides, amines, halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxamide: Lacks the methoxypropan-2-yl group, which may affect its solubility and biological activity.
N-(1-Methoxypropan-2-yl)pyrazine-2-carboxamide: Lacks the benzothiazole ring, which could influence its chemical reactivity and interaction with biological targets.
3-(1,3-Benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide: Similar structure but with a different alkyl group, potentially altering its properties.
Uniqueness
The uniqueness of 3-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyrazine-2-carboxamide lies in its combined structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H16N4O2S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H16N4O2S/c1-10(9-22-2)19-15(21)13-14(18-8-7-17-13)16-20-11-5-3-4-6-12(11)23-16/h3-8,10H,9H2,1-2H3,(H,19,21) |
InChI Key |
IBYLHNKQAUGWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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